molecular formula C19H21FN2O3 B6713367 N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

Cat. No.: B6713367
M. Wt: 344.4 g/mol
InChI Key: ANEZLLQBQSJQNM-UHFFFAOYSA-N
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Description

N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a fluorophenyl group, and a pyridinyl acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-13-8-16(23)9-18(25)22(13)11-17(24)21-12-19(6-7-19)10-14-2-4-15(20)5-3-14/h2-5,8-9,23H,6-7,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEZLLQBQSJQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)NCC2(CC2)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile under basic conditions.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be done using a Friedel-Crafts alkylation reaction, where the cyclopropyl intermediate reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Pyridinyl Acetamide Moiety: The final step involves the coupling of the fluorophenyl-cyclopropyl intermediate with 4-hydroxy-2-methyl-6-oxopyridine-1-acetic acid. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the pyridinyl ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.

Major Products

    Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Receptor Binding: Its structure suggests potential interactions with biological receptors, which could be explored in pharmacological research.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.

    Diagnostics: It could be used in the development of diagnostic agents due to its potential binding properties.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

    Agriculture: It could be explored for use in agrochemicals due to its potential biological activity.

Mechanism of Action

The mechanism by which N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide exerts its effects likely involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It could modulate biochemical pathways related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide
  • N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs.
  • Cyclopropyl Group : The cyclopropyl group provides unique steric and electronic properties that can influence the compound’s interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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